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molecular formula C9H10O2 B074146 o-Tolyl acetate CAS No. 1333-46-6

o-Tolyl acetate

Cat. No. B074146
M. Wt: 150.17 g/mol
InChI Key: AMZORBZSQRUXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04965400

Procedure details

First 235.5 g (3.3 moles) acetyl chloride then 282.8 g (2.8 moles) triethylamine are added dropwise to a mixture of 324 g (3 moles) o-cresol and 36.6 g (0.3 mole) 4-dimethylaminopyridine in 1 liter of toluene. The mixture is then heated for 3 h at 65° C. The resulting solid hydrochloride is separated by filtration and the organic phase is washed twice with 1 N hydrochloric acid then with water. The solution is dried and then the solvent is recovered under vacuum. The remaining oil is distilled under vacuum. It has a boiling point of 87° C. at 12 Torr. The yield is 428.8 g.
Quantity
235.5 g
Type
reactant
Reaction Step One
Quantity
282.8 g
Type
reactant
Reaction Step One
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
36.6 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].C(N(CC)CC)C.[C:12]1([CH3:19])[C:17]([OH:18])=[CH:16][CH:15]=[CH:14][CH:13]=1>CN(C)C1C=CN=CC=1.C1(C)C=CC=CC=1>[C:1]([O:18][C:17]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:19])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
235.5 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
282.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
324 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
36.6 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solid hydrochloride is separated by filtration
WASH
Type
WASH
Details
the organic phase is washed twice with 1 N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The solution is dried
CUSTOM
Type
CUSTOM
Details
the solvent is recovered under vacuum
DISTILLATION
Type
DISTILLATION
Details
The remaining oil is distilled under vacuum

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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